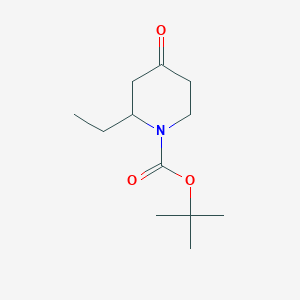

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZHXLNQQNAXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626192 | |

| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-07-5 | |

| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylpiperidin-4-one, N-BOC protected 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a unique combination of functional groups, including a tert-butyl group, an ethyl side chain, and a carboxylate ester. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of approximately 227.30 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These reactions can be catalyzed by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The structural features of this compound allow it to serve as a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, influencing metabolic pathways and cellular signaling processes. Its unique substitution pattern on the piperidine ring contributes to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits notable biological activity across various assays:

- Enzyme Interaction : The compound has been studied as a substrate in biochemical assays, where it interacts with specific enzymes, potentially modulating their activity.

- Antiproliferative Properties : In vitro studies have shown that derivatives of this compound possess selective cytotoxicity against cancer cell lines while exhibiting minimal effects on normal human cells .

- Potential Therapeutic Applications : Given its structural characteristics, the compound is being investigated for its therapeutic potential in treating metabolic disorders and certain types of cancer.

Case Studies

Several studies have highlighted the biological significance of this compound:

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various piperidine derivatives, including this compound, against human peripheral blood mononuclear cells (PBMC). The results indicated that these compounds demonstrated selective killing properties against cancer cells without significantly affecting healthy cells .

Study 2: Enzyme Mechanism Studies

Another research focused on the role of this compound in enzyme mechanism studies, revealing that it serves as an effective substrate for certain enzymes involved in metabolic pathways. This interaction highlights its potential use in drug development targeting specific enzymatic functions.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Contains hydrazine group | Moderate cytotoxicity |

| tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Ethoxy substitution | Limited enzyme interaction |

| tert-butyl (2S)-2-methylpiperidine | Methyl instead of ethyl | Lower selectivity against cancer cells |

The comparison illustrates that this compound possesses unique reactivity and biological properties that may offer advantages in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate include:

Notes:

- Ethynyl vs. Ethyl : Replacement of the ethyl group with ethynyl (CAS: 255864-58-5) increases sp-hybridized carbon content, favoring conjugation or cycloaddition reactions .

- Sulfonate Esters : Methylsulfonyloxy derivatives (e.g., CAS: 929301-95-1) exhibit superior leaving-group properties, making them preferable for substitution reactions in drug intermediate synthesis .

Spectroscopic and Physical Properties

- NMR Data: The target compound’s tert-butyl group is expected to resonate at δ ~1.45 (¹H) and 28.0 ppm (¹³C), consistent with compound 10 in . The 4-oxo group’s carbonyl signal aligns with δ 207.2 ppm (¹³C), as seen in related piperidinones .

- Solubility: The ethyl and oxo groups likely confer moderate polarity, enhancing solubility in ethyl acetate or THF compared to fully non-polar analogs.

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate involves the following key steps:

- Protection of the Piperidine Ring : The piperidine ring is protected using a tert-butyl group to form a stable carbamate derivative.

- Introduction of Substituents : The ethyl group at the 2-position and the ketone group at the 4-position are introduced through controlled organic reactions.

- Stereochemical Control : If a specific stereoisomer (e.g., (R)-configuration) is required, reaction conditions must be carefully optimized to achieve enantioselectivity.

Detailed Synthesis Steps

Step 1: Protection of Piperidine

The piperidine ring is treated with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium carbonate. This reaction results in the formation of a tert-butyl carbamate, which protects the nitrogen atom from further reactions.

Reaction Scheme :

$$

\text{Piperidine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl carbamate derivative}

$$

Step 2: Introduction of the Ethyl Group

The ethyl group is introduced at the 2-position through alkylation. This step typically involves:

- Using an ethyl halide (e.g., ethyl bromide) as the alkylating agent.

- Employing a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine ring, creating a nucleophilic center.

Reaction Scheme :

$$

\text{tert-butyl carbamate derivative} + \text{ethyl halide} \rightarrow \text{2-ethyl derivative}

$$

Step 3: Ketone Formation at the 4-Position

The ketone group is introduced at the 4-position via oxidation or acylation methods:

Step 4: Stereochemical Control

To ensure enantioselectivity, chiral catalysts or auxiliaries may be used during alkylation or ketone formation. For example:

- Chiral ligands in transition-metal-catalyzed reactions.

- Enzymatic resolution to separate enantiomers post-synthesis.

Reaction Conditions and Optimization

The following table summarizes typical reaction conditions for each step:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection | Tert-butyl chloroformate, base (e.g., TEA) | Ensures nitrogen atom protection for subsequent steps. |

| Ethyl Group Addition | Ethyl bromide, NaH or KOtBu | Requires inert atmosphere (e.g., argon) to prevent side reactions. |

| Ketone Formation | CrO₃/DMP for oxidation; Ac₂O for acylation | Choice depends on availability and desired yield/purity. |

| Stereochemical Control | Chiral catalysts or resolution methods | Critical for pharmaceutical applications requiring specific isomers. |

Key Research Findings

Studies have highlighted several important aspects of this compound's synthesis:

- The use of tert-butyl carbamate as a protecting group simplifies downstream modifications by enhancing stability.

- Reaction yields are highly dependent on solvent choice, with polar aprotic solvents (e.g., DMF or DMSO) often preferred.

- Enantioselective synthesis remains challenging but can be achieved through advanced catalytic systems.

Q & A

Q. What established synthetic routes are available for tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-ethyl-4-oxopiperidine with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data inconsistencies be resolved?

1H/13C NMR (in CDCl₃ or DMSO-d₆) confirms structural integrity, with the tert-butyl group appearing as a singlet at ~1.4 ppm. IR spectroscopy verifies carbonyl (C=O) stretches at ~1680–1720 cm⁻¹. Discrepancies in integration ratios or unexpected peaks may indicate impurities; repurification or alternative solvents (e.g., deuterated THF) can resolve this. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or purification to avoid inhalation of vapors .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: In airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize purification methods to enhance compound purity for biological assays?

Recrystallization (using ethanol/water mixtures) or preparative HPLC (with gradient elution) improves purity to >98%. Solubility studies (e.g., in DMSO for biological testing) should precede assays to avoid precipitation. For hygroscopic batches, lyophilization under vacuum ensures stability . Purity validation via melting point analysis or differential scanning calorimetry (DSC) is recommended .

Q. What strategies effectively elucidate reaction mechanisms involving the ketone group in this compound?

- Kinetic isotope effects (KIE): Replace ¹²C=O with ¹³C=O to track nucleophilic attack pathways via isotopic shifts in NMR .

- DFT calculations: Model transition states for ketone reduction or condensation reactions using software like Gaussian. Compare theoretical vs. experimental IR/Raman spectra .

- Trapping intermediates: Use quenching agents (e.g., methanol/HCl) during reactions to isolate enolates or hemiketals for LC-MS analysis .

Q. How should contradictory crystallographic data be resolved when determining the compound’s solid-state structure?

- Data collection: Use high-resolution X-ray diffraction (Cu-Kα radiation, 100K temperature) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL) refine hydrogen bonding patterns and torsional angles .

- Validation tools: Check for R-factor convergence (<5%) and plausible bond lengths (C-C: 1.54 Å, C=O: 1.21 Å). Discrepancies in piperidine ring puckering may require re-measurement or alternative space group assignments .

Methodological Notes

- Data contradiction analysis: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Experimental design: For multi-step syntheses, use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and identify yield-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.